molecular formula C14H15BrO3 B3115949 TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID, 98 CAS No. 212757-09-0

TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID, 98

Cat. No.: B3115949
CAS No.: 212757-09-0
M. Wt: 311.17 g/mol
InChI Key: OVZXXISOLDHARA-VXGBXAGGSA-N
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Description

TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID, 98 is a white crystalline powder with the chemical formula C14H15BrO3. This compound is known for its unique structure, which includes a bromobenzoyl group attached to a cyclohexane ring. It is primarily used in pharmaceutical testing and research due to its high purity and specific chemical properties .

Properties

IUPAC Name

(1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZXXISOLDHARA-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), Electrophiles like alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including ethers and esters .

Scientific Research Applications

Medicinal Chemistry

trans-2-(4-Bromobenzoyl)-1-cyclohexanecarboxylic acid is primarily utilized in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the preparation of various drug candidates, particularly those targeting neurological and metabolic disorders.

Case Study: Synthesis of Drug Candidates
A practical telescoped three-step sequence has been developed for synthesizing this compound, which is employed as a building block for drug candidates through amide bond formation with various amines. This approach has been instrumental in advancing drug development projects aimed at treating conditions such as diabetes and depression .

Organic Synthesis

This compound is also used in organic synthesis as a precursor for creating more complex molecules. Its bromobenzoyl group allows for further functionalization, enabling chemists to modify its structure to enhance biological activity or selectivity.

Example Applications :

  • Used as a starting material for synthesizing benzamide derivatives.
  • Serves as an intermediate in the synthesis of cyclic compounds with potential therapeutic effects.

Data Tables

Application AreaDescription
Medicinal ChemistryKey building block for drug synthesis targeting various diseases
Organic SynthesisPrecursor for complex organic molecules
Research & DevelopmentUtilized in academic and industrial research for developing new compounds

Mechanism of Action

The mechanism of action of TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexane ring provides structural stability and influences the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • TRANS-2-(4-CHLOROBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID
  • TRANS-2-(4-FLUOROBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID
  • TRANS-2-(4-METHYLBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID

Uniqueness

TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID is unique due to the presence of the bromine atom in the benzoyl group. This bromine atom significantly influences the compound’s reactivity and interactions with other molecules, making it distinct from its chlorinated, fluorinated, and methylated counterparts .

Biological Activity

TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid, commonly referred to as 98% pure, is a compound with the molecular formula C₁₄H₁₅BrO₃. It appears as a white crystalline powder and is primarily utilized in pharmaceutical research due to its unique structural properties, which include a bromobenzoyl group attached to a cyclohexane ring. This compound is noted for its potential biological activities, particularly in enzyme interactions and as a building block in drug synthesis.

  • Molecular Formula : C₁₄H₁₅BrO₃
  • CAS Number : 212757-09-0
  • Melting Point : 163–169 °C
  • Appearance : White crystalline powder

Synthesis and Reaction Mechanisms

The synthesis of TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid typically employs methods such as the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Addition of oxygen or removal of hydrogen using agents like potassium permanganate.
Reduction Addition of hydrogen or removal of oxygen using agents like lithium aluminum hydride.
Substitution Replacement of functional groups, often involving nucleophiles or electrophiles.

The biological activity of TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. The bromobenzoyl moiety can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. The carboxylic acid group enhances binding through hydrogen bonding and electrostatic interactions.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research indicates that this compound can act as a probe in studying enzyme-substrate interactions, providing insights into the mechanisms of enzyme catalysis .
    • In vitro assays have shown that it can inhibit certain enzymatic activities, which may be useful in developing therapeutic agents targeting specific diseases.
  • Antimicrobial Activity :
    • A study demonstrated that derivatives of similar compounds exhibit promising antimicrobial properties against various bacterial strains. While specific data on TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid is limited, its structural analogs have shown effectiveness against multidrug-resistant bacteria .
  • Cancer Research :
    • Investigations into analogs have revealed significant activity in suppressing cell migration in cancer models. This suggests potential applications for TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid in oncology, particularly concerning metastatic behavior .

Comparative Analysis with Similar Compounds

To better understand the biological activity of TRANS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Aspects
2-(4-Bromobenzoyl)cyclopentanecarboxylic acidCyclopentane ringNotable for different reactivity patterns
3-(4-Bromobenzoyl)cyclohexanecarboxylic acidCyclohexane ring with a different substitutionVaries in stability and potential toxicity
2-(4-Chlorobenzoyl)cyclopentanecarboxylic acidChlorine instead of bromineMay exhibit different biological activities

Q & A

Basic: What are the key safety precautions for handling TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID in laboratory settings?

Answer:

  • PPE Requirements : Use chemical-impermeable gloves (EN 374 standard), safety goggles, and flame-resistant lab coats. Avoid skin/eye contact and inhalation of dust or aerosols .
  • Ventilation : Work in a well-ventilated fume hood to minimize exposure.
  • Spill Management : Collect spills using spark-proof tools and dispose via licensed chemical destruction facilities. Avoid water contamination .
  • Storage : Store in airtight containers in a cool, dry, well-ventilated area, segregated from incompatible materials .

Basic: What spectroscopic methods are recommended for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to verify the trans-configuration. Key signals include the cyclohexane ring protons (axial/equatorial splitting) and the deshielded carbonyl carbon (~170 ppm) .
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to assess enantiomeric purity, critical for stereochemical validation .
  • X-ray Crystallography : Resolve crystal structures using SHELXL (for refinement) and WinGX (for data processing) to confirm spatial arrangement .

Basic: What synthetic routes yield TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID with high stereoselectivity?

Answer:

  • Stereoselective Acylation : React 1-cyclohexanecarboxylic acid with 4-bromobenzoyl chloride under basic conditions (e.g., Na2_2CO3_3) to favor trans-isomer formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the trans-isomer, leveraging differential solubility of stereoisomers .

Advanced: How can researchers address contradictions in reported melting points or spectral data for this compound?

Answer:

  • Purity Assessment : Reanalyze samples via HPLC-MS to detect impurities or polymorphic forms that may alter physical properties .
  • Interlaboratory Validation : Cross-check NMR and IR spectra with published data (e.g., CAS 85603-41-4) and computational predictions (DFT for vibrational modes) .
  • Crystallographic Reanalysis : Re-refine X-ray data using SHELXL to confirm unit cell parameters and hydrogen-bonding networks, which influence melting behavior .

Advanced: What computational strategies are effective for modeling the bromobenzoyl group’s electronic effects in this compound?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the bromine site .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the bromine’s steric and electronic contributions to binding affinity .

Advanced: How can reaction conditions be optimized to suppress by-products during synthesis?

Answer:

  • Catalytic Control : Introduce Lewis acids (e.g., ZnCl2_2) to accelerate acylation and reduce side reactions like hydrolysis of the benzoyl chloride .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl intermediate formation and adjust reagent stoichiometry dynamically .
  • Temperature Gradients : Perform reactions under reflux (e.g., 80°C in THF) to enhance kinetics while minimizing thermal decomposition .

Advanced: What strategies validate the absence of cis-isomer contamination in synthesized batches?

Answer:

  • NOESY NMR : Detect spatial proximity between cyclohexane protons and the benzoyl group to distinguish cis/trans configurations .
  • Polarimetry : Measure optical rotation (if chiral centers are present) and compare with literature values for enantiopure trans-isomers .

Basic: What are the critical parameters for safe disposal of this compound?

Answer:

  • Neutralization : Treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze reactive groups before disposal.
  • Licensed Facilities : Coordinate with certified waste management services for incineration (with scrubbers to capture brominated by-products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID, 98
Reactant of Route 2
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TRANS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID, 98

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